molecular formula C16H11ClN4O3S2 B250642 N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B250642
M. Wt: 406.9 g/mol
InChI Key: IFRRDZMECXBCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. The compound has also been shown to have antioxidant and neuroprotective effects.
Biochemical and Physiological Effects:
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and suppress bacterial growth. The compound has also been shown to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its versatility. The compound has been shown to have a wide range of applications in various fields of research. However, one of the limitations is its solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for the research and development of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Some of these include:
1. Further investigation of the compound's mechanism of action to better understand its potential applications in drug development.
2. Development of new formulations and delivery methods to improve the compound's solubility and bioavailability.
3. Investigation of the compound's potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
4. Exploration of the compound's potential use in combination with other drugs or therapies to enhance their efficacy.
5. Investigation of the compound's potential use in the development of new diagnostic tools for various diseases.
In conclusion, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound with potential applications in the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.

Synthesis Methods

The synthesis of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 5-chloro-2,1,3-benzothiadiazole-4-carbonyl chloride with 2,3-dihydro-1,4-benzodioxine-6-carboxamide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.

Scientific Research Applications

N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown potential in the development of new drugs and therapies for various diseases. It has been studied extensively for its anticancer, antiviral, and antimicrobial properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H11ClN4O3S2

Molecular Weight

406.9 g/mol

IUPAC Name

N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H11ClN4O3S2/c17-9-2-3-10-14(21-26-20-10)13(9)18-16(25)19-15(22)8-1-4-11-12(7-8)24-6-5-23-11/h1-4,7H,5-6H2,(H2,18,19,22,25)

InChI Key

IFRRDZMECXBCPH-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=C(C=CC4=NSN=C43)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=C(C=CC4=NSN=C43)Cl

Origin of Product

United States

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